

Human Exposure to Perfluorobutanesulfonic Acid (PFBS): A Technical Guide

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Perfluorobutanesulfonic acid (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has been increasingly used as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS). Due to its persistence and mobility in the environment, understanding the pathways of human exposure to PFBS is critical for assessing potential health risks and developing strategies for mitigation. This technical guide provides a comprehensive overview of the primary routes of human exposure to PFBS, supported by quantitative data, detailed experimental protocols for its detection, and visualizations of key pathways.

Primary Exposure Pathways

Human exposure to PFBS occurs through multiple pathways, including the ingestion of contaminated food and water, inhalation of indoor air and dust, and contact with consumer products.[1][2][3][4] Industrial facilities that manufacture or use fluorinated compounds are significant sources of PFBS contamination in the environment, leading to its presence in drinking water sources.[1] Another major source is the use of aqueous film-forming foams (AFFF) for firefighting, which has resulted in groundwater contamination at military bases and airports.[1]

Ingestion: The Dominant Route of Exposure



Drinking Water: Contaminated drinking water is a primary source of PFBS exposure for the general population.[5] PFBS is highly mobile in water and can contaminate both groundwater and surface water sources.[1] Public water systems near industrial sites or AFFF usage areas have shown detectable levels of PFBS.[1][6]

Food: Food can become contaminated with PFBS through various mechanisms. One significant pathway is the migration of PFBS from food packaging materials.[2][7][8][9][10] Grease-resistant coatings on fast-food wrappers, microwave popcorn bags, and other food containers can contain PFBS, which can then leach into the food.[1][2] Additionally, bioaccumulation in the food chain can lead to PFBS in certain food items, although it is generally considered to have a lower bioaccumulation potential than long-chain PFAS.[11]

Inhalation: Indoor Environments as a Key Source

Indoor Dust: PFBS is frequently detected in indoor dust, often at higher concentrations than other PFAS.[1][3][4] Consumer products treated with PFBS, such as carpets, upholstery, and textiles, can shed particles that accumulate in dust.[1][3] Ingestion and inhalation of this contaminated dust, particularly by children, represent a significant exposure pathway.[1]

Indoor Air: While less studied than dust, PFBS can also be present in indoor air.[1] Volatilization from treated products and the presence of PFBS in dust particles that become airborne contribute to its presence in the air we breathe indoors.

Dermal Contact

Dermal absorption of PFBS is generally considered a minor exposure pathway.[1] However, repeated contact with consumer products containing PFBS, such as stain-proof coatings and cosmetics, may contribute to overall exposure.[1]

Quantitative Exposure Data

The following tables summarize quantitative data on PFBS concentrations in various environmental media and human biospecimens.

Table 1: PFBS Concentrations in Drinking Water



Location/St udy	Sample Type	Detection Frequency	Concentrati on Range	Mean/Media n Concentrati on	Reference
US EPA UCMR 3	Public Water Systems	8 of 4,920 PWSs	90 - 370 ng/L	-	[5][6]
Northeastern US Rivers & Estuaries	Surface Water	82%	ND - 6.2 ng/L	-	[11]
US Wastewater Impacted Surface Water	Surface Water	64%	ND - 47 ng/L	-	[11]
Ireland	Drinking Water	Frequently Detected	Low concentration s	-	[1]

Table 2: PFBS Concentrations in Indoor Environments



Location/St udy	Sample Type	Detection Frequency	Concentrati on Range	Median Concentrati on	Reference
Ireland	Dust (Homes, Offices, etc.)	PFBS dominated dust samples	-	-	[1]
North America	Dust (Homes)	-	-	<20 ng/g	[4]
North America	Dust (Fire Stations)	-	-	65 ng/g	[4]
Various Countries	Settled Dust	Detected in multiple studies	8.37 - 386 ng/g (in one study)	-	[3]

Table 3: PFBS in Food Packaging and Human Biomonitoring



Matrix	Study Details	Detection Frequency	Concentrati on Range	Mean/Media n Concentrati on	Reference
Plastic Food Storage Bags (US)	Migration Study	PFBS detected	5.9 - 20 ng/g packaging	-	[2]
Human Serum (NHANES 2013-2014)	US General Population	-	95th percentile ≤ 0.1 ng/mL	-	[12]
Human Serum (American Red Cross 2015)	US Donors	8.4%	-	-	[12]
Human Serum (Paulsboro, NJ)	Community with contaminated water	>70%	-	Higher than NHANES	[13]

Experimental Protocols

Accurate quantification of PFBS in various matrices is essential for exposure assessment. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of PFBS in Drinking Water (Based on EPA Method 537.1)

This protocol outlines the steps for the determination of PFBS in drinking water using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [14][15][16][17][18]

1. Sample Collection and Preservation:



- Collect water samples in polypropylene bottles.
- Preserve samples with Trizma® buffer.
- Store samples at ≤ 6 °C until extraction.
- 2. Solid-Phase Extraction (SPE):
- Use a styrene-divinylbenzene (SDVB) SPE cartridge.
- Condition the cartridge with methanol followed by reagent water.
- Pass a known volume of the water sample (e.g., 250 mL) through the cartridge at a controlled flow rate (e.g., 10-15 mL/min).
- Wash the cartridge to remove interferences.
- Dry the cartridge thoroughly under a stream of nitrogen.
- Elute the trapped PFBS with an appropriate solvent (e.g., methanol).
- 3. Sample Concentration:
- Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen and a heated water bath.
- Add a known amount of an isotopically labeled internal standard.
- 4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of ammonium acetate in water and methanol.
 - Injection Volume: 10 μL.
- Tandem Mass Spectrometry (MS/MS):



- Ionization Mode: Negative electrospray ionization (ESI-).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PFBS and its labeled internal standard.
- 5. Quantification:
- Generate a calibration curve using standards of known concentrations.
- Quantify the PFBS concentration in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 2: Analysis of PFBS in Human Serum (LC-MS/MS)

This protocol describes a common method for quantifying PFBS in human serum.[19][20][21] [22][23]

- 1. Sample Preparation (Protein Precipitation):
- Aliquot a small volume of serum (e.g., 50 μL) into a polypropylene tube.
- Add a known amount of an isotopically labeled internal standard solution.
- Add ice-cold acetonitrile to precipitate proteins.
- Vortex the sample to ensure thorough mixing.
- Centrifuge the sample to pellet the precipitated proteins.
- 2. Extract Dilution:
- Transfer the supernatant to a clean tube or a 96-well plate.
- Dilute the extract with a suitable solvent (e.g., a mixture of methanol and water).
- 3. LC-MS/MS Analysis:



- Liquid Chromatography (LC):
 - o Column: C18 or similar reverse-phase column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Negative electrospray ionization (ESI-).
 - Detection: Multiple Reaction Monitoring (MRM) of specific transitions for PFBS and its internal standard.

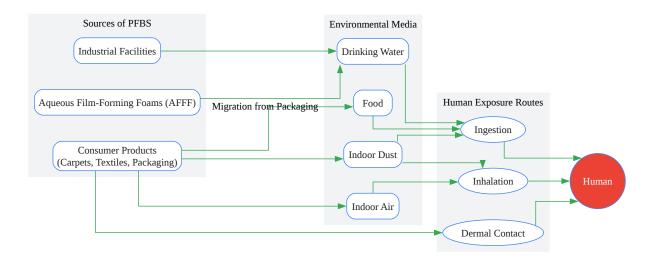
4. Quantification:

- Prepare a calibration curve using matrix-matched standards (PFBS spiked into a clean serum matrix).
- Calculate the PFBS concentration in the serum sample based on the response ratio to the internal standard and the calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to human exposure to PFBS.

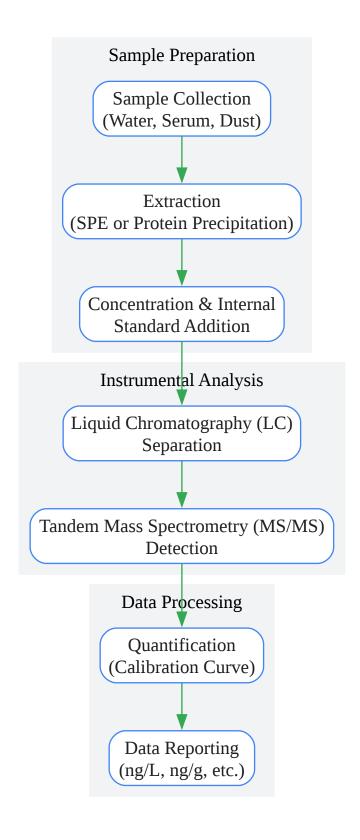




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Caption: Major human exposure pathways to PFBS from sources to routes of exposure.

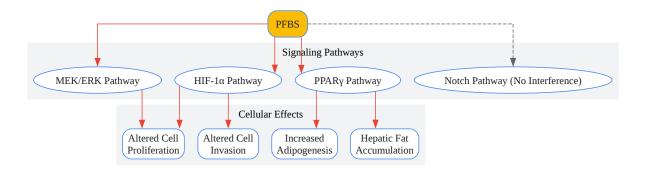




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Caption: General experimental workflow for the analysis of PFBS in environmental and biological samples.



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Caption: Signaling pathways potentially modulated by PFBS exposure leading to cellular effects.[24][25][26][27]

Conclusion

Human exposure to PFBS is widespread and occurs through various pathways, with ingestion of contaminated drinking water and food, and inhalation of indoor dust being the most significant. The quantitative data presented in this guide highlight the prevalence of PFBS in our environment and in our bodies. The detailed experimental protocols provide a foundation for researchers to accurately measure PFBS levels and contribute to a better understanding of human exposure. The visualization of exposure and signaling pathways offers a framework for conceptualizing the complex interactions between PFBS and human health. Continued research, utilizing robust analytical methods, is crucial for refining our understanding of the health risks associated with PFBS exposure and for informing public health policies.

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